molecular formula C21H18FN5O2S B2885187 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251629-98-7

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2885187
CAS No.: 1251629-98-7
M. Wt: 423.47
InChI Key: OZCDXRNUSNYCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). This compound acts through a novel mechanism by forming a covalent bond with the cysteine 481 residue in the BTK active site, leading to irreversible inhibition of its enzymatic activity . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. Consequently, this molecule serves as a valuable chemical probe for researching B-cell-mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as certain hematological malignancies like chronic lymphocytic leukemia. Its structure-activity relationship (SAR) is characterized by the triazolopyrazine core and the 3-fluorophenylsulfanyl moiety, which are essential for high affinity and selectivity , making it a key tool for elucidating BTK-dependent signaling pathways and evaluating the therapeutic potential of BTK inhibition in preclinical models.

Properties

IUPAC Name

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-14-5-7-15(8-6-14)12-24-18(28)13-27-21(29)26-10-9-23-20(19(26)25-27)30-17-4-2-3-16(22)11-17/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCDXRNUSNYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo-pyrazine scaffold is typically constructed via cyclocondensation. A patent by CN103613594A details the use of 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacting with substituted benzoic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) at 80–150°C. This method achieves ring closure with yields exceeding 75% within 2–4 hours (Table 1).

Table 1: Cyclization Conditions and Yields

Reactant (R Group) Temperature (°C) Time (h) Yield (%)
3-Fluorophenyl 120 3 82
4-Methylphenyl 100 4 78

Alternative Routes via Suzuki Coupling

US20120225904A1 highlights Suzuki-Miyaura cross-coupling for functionalizing the triazolo core. For instance, iodinated intermediates (e.g., 3-fluoro-5-iodo-4-methylbenzoic acid ) are coupled with boronic acids using tetrakis(triphenylphosphine)palladium(0) in toluene/dioxane (1:1) with aqueous sodium carbonate. This method ensures regioselective introduction of aryl groups at position 8.

Formation of the Acetamide Side Chain

Carbodiimide-Mediated Amide Coupling

The final acetamide group is installed via coupling of 2-(8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl)acetic acid with 4-methylbenzylamine. As per US20120225904A1, this employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) and 1H-benzotriazol-1-ol hydrate (HOBt) in N,N-dimethylformamide (DMF), achieving >85% yield after purification by column chromatography.

Table 2: Amidation Reaction Parameters

Coupling Agent Solvent Temperature (°C) Yield (%)
EDCl/HOBt DMF 25 87
DCC/DMAP THF 0–25 72

Protecting Group Strategies

For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) protection is utilized. Deprotection is performed using 4M hydrochloric acid in tetrahydrofuran (THF), followed by neutralization with aqueous sodium bicarbonate.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal that toluene/water biphasic systems in Suzuki reactions minimize side products, while iodocopper catalysts enhance thiolation efficiency by 15–20%.

Purification Techniques

Final compounds are purified via recrystallization from ethanol/water (3:1) or silica gel chromatography using ethyl acetate/hexane gradients. Purity is confirmed by HPLC (>98%) and ¹H/¹³C NMR.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in aryl substituents or linker groups (Table 1). For example:

  • 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide (): Replaces the 3-fluorophenyl group with 4-chlorobenzyl and substitutes the 4-methylbenzyl with 4-methoxybenzyl. This increases molecular mass (469.944 Da vs. ~451 Da for the target compound) and alters polarity due to the methoxy group .
  • N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (): Shares a triazole core but diverges in substituents, highlighting the impact of fluorine positioning on bioactivity .

Table 1. Structural and Molecular Comparisons

Compound Name Molecular Formula Mass (Da) Key Substituents
Target Compound C₂₄H₂₁FN₆O₂S ~451 3-Fluorophenylsulfanyl, 4-methylbenzyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-...acetamide C₂₂H₂₀ClN₅O₃S 469.944 4-Chlorobenzyl, 4-methoxybenzyl
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide C₁₆H₁₅N₅O₃S 357.38 4-Methylphenylhydrazine, sulfamoylphenyl
Computational Similarity Assessments
  • Tanimoto Coefficient Analysis : Structural similarity between the target compound and analogues can be quantified using fingerprint-based methods. For instance, and highlight the Tanimoto index (threshold >0.8) for identifying analogues with overlapping pharmacophores . The chloro- and methoxy-substituted analogue () may exhibit a Tanimoto score >0.7 due to shared triazolo-pyrazine cores.
  • Molecular Networking: Clustering via MS/MS fragmentation patterns (cosine score ≥0.8) can group compounds with related bioactivities. For example, suggests that minor substituent changes (e.g., fluoro to chloro) may retain similar fragmentation profiles, implying conserved modes of action .
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability: Fluorine substitution (target compound) improves resistance to oxidative metabolism compared to non-halogenated analogues () .
Bioactivity Profiles
  • HDAC Inhibition: notes that triazolo-pyrazine derivatives with sulfanyl groups show HDAC8 inhibition (~70% similarity to SAHA, a known HDAC inhibitor). The 3-fluorophenyl group may enhance binding specificity compared to chlorinated analogues .
  • Antimicrobial Activity : Analogues with 4-methylphenyl groups () exhibit moderate antimicrobial effects, suggesting the target compound may share this trait .
Spectroscopic Comparisons
  • NMR Analysis : demonstrates that substituent changes (e.g., fluorine vs. chlorine) alter chemical shifts in regions corresponding to aryl and sulfanyl groups. For instance, the 3-fluorophenyl group in the target compound would show distinct δ~7.0–7.5 ppm aromatic signals compared to δ~7.5–8.0 ppm for chlorinated analogues .

Biological Activity

The compound 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a member of the triazolopyrazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolopyrazine core with a sulfanyl group and fluorophenyl substituent. Its molecular formula is C22H20FN5O2SC_{22}H_{20}FN_5O_2S with a molecular weight of approximately 423.49 g/mol.

Property Value
Molecular FormulaC22H20FN5O2S
Molecular Weight423.49 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects by:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that triazolopyrazine derivatives exhibit a wide range of biological activities:

  • Antibacterial Activity : Studies have shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds from the triazolo[4,3-a]pyrazine class demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Antifungal Activity : Some derivatives have been reported to exhibit antifungal activity against various fungal strains, suggesting potential applications in treating fungal infections .
  • Anticancer Potential : The compound's structural attributes may confer anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. A study highlighted the potential of triazolopyrazines as anticancer agents when screened on multicellular spheroids .

Research Findings

Various studies have explored the biological activities of triazolopyrazine derivatives:

  • Antimicrobial Screening : A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their in vitro antibacterial activity using the microbroth dilution method. Some compounds exhibited MICs as low as 16 μg/mL against Escherichia coli and Staphylococcus aureus.
  • Structure–Activity Relationship (SAR) : Research indicated that the presence of electron-donating groups on phenyl rings enhances antibacterial activity. Compounds with longer alkyl chains at specific positions showed improved cell permeability and bioactivity .
  • Pharmacological Profiling : A review on 1,2,4-triazoles summarized their broad pharmacological profiles, highlighting their potential as antifungal and antibacterial agents due to their ability to interact with microbial targets effectively .

Case Studies

Several case studies have illustrated the effectiveness of triazolopyrazine derivatives in various therapeutic contexts:

  • Antibacterial Efficacy : In one study, a derivative similar to the compound was found to be effective against resistant bacterial strains, outperforming traditional antibiotics in some cases .
  • Cancer Cell Line Studies : Another study focused on the anticancer effects of related compounds on different cancer cell lines, demonstrating significant cytotoxicity and potential for development into therapeutic agents against malignancies .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with heterocyclic core formation (e.g., triazolopyrazine) followed by sulfanyl and acetamide substitutions. Key steps include:

  • Core assembly : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
  • Sulfanyl incorporation : Thiol-alkylation or nucleophilic substitution using 3-fluorothiophenol under inert atmospheres (N₂/Ar) to avoid oxidation .
  • Amide coupling : Employing EDCI/HOBt or DCC as coupling agents for N-[(4-methylphenyl)methyl]acetamide attachment . Yield optimization requires precise temperature control (60–80°C), solvent selection (e.g., DMSO for polar intermediates), and purification via column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry, particularly for the triazolopyrazine core and fluorophenyl group .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected m/z ~480–500 Da range) and detect isotopic patterns from fluorine/chlorine .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What functional groups dictate reactivity in biological or chemical assays?

Key reactive moieties include:

  • Triazolopyrazine core : Participates in π-π stacking with protein targets, critical for enzyme inhibition .
  • Sulfanyl group : Prone to oxidation; stability studies under varying pH (e.g., 2–9) and temperature (25–37°C) are essential .
  • Acetamide linker : Hydrolyzes under strong acidic/basic conditions, requiring stability profiling for drug-like properties .

Advanced Research Questions

Q. How can computational modeling predict target binding affinity and guide SAR studies?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the triazolopyrazine core’s hydrogen bonding with catalytic lysine residues .
  • QSAR models : Correlate substituent electronegativity (e.g., 3-fluorophenyl vs. 4-fluorophenyl) with IC₅₀ values in enzymatic assays . Example SAR
Substituent PositionBinding Affinity (Ki, nM)Selectivity Ratio
3-Fluorophenyl12.3 ± 1.21:8 (Kinase A/B)
4-Fluorophenyl45.7 ± 3.51:2

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotameric equilibria in the acetamide group) .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in aromatic regions caused by fluorine’s deshielding effects .
  • X-ray crystallography : Definitive structural confirmation if synthetic batches show inconsistent bioactivity .

Q. How do reaction conditions influence regioselectivity in triazolopyrazine functionalization?

  • Solvent polarity : Polar aprotic solvents (DMF) favor sulfanyl substitution at the 8-position over 6-position due to transition-state stabilization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in heterocyclic ring closure but may lead to byproducts requiring TLC monitoring .

Q. What in vitro/in vivo discrepancies arise in pharmacokinetic studies, and how are they addressed?

  • Metabolic instability : Rapid hepatic clearance observed in rodents due to CYP3A4-mediated oxidation of the sulfanyl group. Mitigation strategies:
  • Prodrug approaches : Mask sulfanyl as a disulfide or thioether .
  • Formulation : Nanoemulsions to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.